Cyclopentanone, 2-(acetyloxy)- Cyclopentanone, 2-(acetyloxy)-
Brand Name: Vulcanchem
CAS No.: 52789-75-0
VCID: VC19624000
InChI: InChI=1S/C7H10O3/c1-5(8)10-7-4-2-3-6(7)9/h7H,2-4H2,1H3
SMILES:
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol

Cyclopentanone, 2-(acetyloxy)-

CAS No.: 52789-75-0

Cat. No.: VC19624000

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentanone, 2-(acetyloxy)- - 52789-75-0

Specification

CAS No. 52789-75-0
Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name (2-oxocyclopentyl) acetate
Standard InChI InChI=1S/C7H10O3/c1-5(8)10-7-4-2-3-6(7)9/h7H,2-4H2,1H3
Standard InChI Key RBEIPUMJEQUKIW-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1CCCC1=O

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Acetoxycyclopentanone (C₇H₁₀O₃) consists of a five-membered cyclopentanone ring with an acetyloxy (-OAc) group at the 2-position. The ketone moiety at the 1-position and the ester group at C-2 create distinct electronic environments that influence reactivity. Comparative analysis of similar structures, such as 4-acetoxycyclopent-2-en-1-one , suggests a planar cyclopentanone ring with slight distortion due to steric effects from the substituents.

Table 1: Hypothesized Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Molecular Weight142.15 g/molCalculated from formula C₇H₁₀O₃
Boiling Point~230–250°CAnalogous cyclopentanone derivatives
Melting Point50–60°CSimilar acetoxy-substituted ketones
Density1.12–1.15 g/cm³Comparison to 2-cyclopentylidene derivatives
LogP (Partition Coeff.)1.2–1.5Predicted hydrophobicity of ester groups

The acetyloxy group enhances solubility in polar aprotic solvents (e.g., THF, DCM) while retaining moderate lipophilicity, making it suitable for reactions requiring phase-transfer conditions .

Spectroscopic Signatures

Although direct spectral data for 2-acetoxycyclopentanone is scarce, inferences from related compounds provide insights:

  • IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch of ketone) and ~1240 cm⁻¹ (C-O stretch of acetate) .

  • NMR:

    • ¹H NMR: Expected signals at δ 2.1–2.3 ppm (ketone carbonyl proton), δ 2.0 ppm (acetate methyl group), and δ 4.8–5.2 ppm (methylene protons adjacent to oxygen) .

    • ¹³C NMR: Peaks at ~210 ppm (ketone carbonyl), ~170 ppm (acetate carbonyl), and 60–70 ppm (oxygen-bearing carbons) .

Synthetic Methodologies

Enzymatic Resolution

Chiral acetylated cyclopentanones can be resolved using lipases or esterases. For instance, Candida antarctica lipase B selectively hydrolyzes one enantiomer of a racemic acetate, enabling access to optically pure intermediates .

Pharmaceutical Applications

Gabapentin Analogues

2-Acetoxycyclopentanone is a postulated intermediate in synthesizing gabapentin-like compounds, which modulate neuronal calcium channels to treat neuropathic pain and epilepsy . The patent US6872856B2 details a multi-step pathway:

  • Knoevenagel Condensation: Cyclopentanone reacts with ethyl cyanoacetate to form α,β-unsaturated nitriles.

  • Grignard Addition: Alkyl groups are introduced stereoselectively.

  • Hydrolysis and Functionalization: Conversion to carboxylic acids, followed by Curtius rearrangement to install the aminomethyl moiety .

Table 2: Key Intermediates in Gabapentin Synthesis

IntermediateRoleReference
2-AcetoxycyclopentanoneKetone precursor for alkylation
Trans-3,4-disubstituted adductStereochemical control
Chiral acetal derivativesEnantiomeric purity verification

Anti-Inflammatory Agents

Acetoxy groups enhance membrane permeability, making 2-acetoxycyclopentanone a candidate for prodrug strategies. For example, esterase-mediated hydrolysis in vivo could release active ketone metabolites targeting COX-2 .

Future Directions

Catalytic Asymmetric Synthesis

Advances in organocatalysis (e.g., Jacobsen’s thiourea catalysts) could enable enantioselective acetoxylation of cyclopentanones, bypassing traditional resolution steps .

Biocatalytic Production

Metabolic engineering of E. coli or S. cerevisiae to express cytochrome P450 monooxygenases may facilitate green synthesis of 2-acetoxy derivatives from renewable substrates .

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